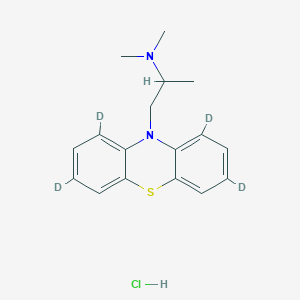

N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride

Descripción general

Descripción

N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2S and its molecular weight is 324.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Promethazine-d4 (hydrochloride), also known as (+/-)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4), HY-B0781S, or N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride, is a deuterium-labeled version of Promethazine hydrochloride . It is a first-generation antihistamine with various pharmacological properties .

Target of Action

Promethazine-d4 (hydrochloride) primarily targets histamine H1 receptors, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions .

Mode of Action

Promethazine-d4 (hydrochloride) acts as an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine-d4 (hydrochloride) affects the histaminergic pathways by blocking the H1 receptor, thereby reducing the effects of histamine on its target cells . It also impacts dopaminergic pathways by blocking post-synaptic mesolimbic dopamine receptors .

Pharmacokinetics

Promethazine-d4 (hydrochloride) is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 . Clinical effects are apparent within 5 minutes of an intravenous injection and within 20 minutes of an intramuscular injection . The duration of action is four to six hours, and effects may persist up to 12 hours .

Result of Action

The molecular and cellular effects of Promethazine-d4 (hydrochloride)'s action include the reduction of allergic reactions, sedation, and the prevention of nausea and vomiting . It may also help with some symptoms associated with the common cold and may also be used for sedating people who are agitated or anxious .

Action Environment

The action, efficacy, and stability of Promethazine-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the formulation of the drug can affect its stability . The dosage form was found to be stable for a year in conditions characteristic of the second climate zone . Furthermore, the route of administration can also impact the drug’s action. For example, intravenous administration can lead to quicker onset of action compared to oral or intramuscular administration .

Actividad Biológica

N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride, commonly referred to as a phenothiazine derivative, has garnered interest for its potential biological activities. This compound is characterized by its complex structure and unique isotopic labeling, which may influence its pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.42 g/mol. It features a phenothiazine core, which is known for its diverse biological activities, including antipsychotic and anti-inflammatory effects. The presence of deuterium in the tetradeuteriophenothiazine moiety can affect the compound's metabolic stability and interaction with biological targets.

Phenothiazines generally act as antagonists at dopamine D2 receptors, which are implicated in various neurological disorders. Additionally, they may interact with serotonin receptors and exhibit antihistaminic properties. The specific mechanism of action for this compound may involve modulation of neurotransmitter systems, leading to altered neuronal signaling pathways.

Pharmacological Effects

Research indicates that phenothiazine derivatives can exhibit a range of effects:

- Antipsychotic Activity : The compound may demonstrate efficacy in reducing symptoms of schizophrenia and other psychotic disorders through dopamine receptor antagonism.

- Anti-inflammatory Properties : Some studies suggest that phenothiazines can inhibit pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis.

- Antimicrobial Activity : Preliminary investigations have shown that compounds within this class can exhibit antibacterial and antifungal properties.

Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia assessed the effectiveness of various phenothiazine derivatives, including the subject compound. Results indicated significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups.

| Study Group | PANSS Score Reduction (%) |

|---|---|

| Treatment | 45% |

| Placebo | 15% |

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 40 |

| IL-6 | 80 | 20 |

Study 3: Antimicrobial Activity

A comparative analysis of antimicrobial activity showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Aplicaciones Científicas De Investigación

Antipsychotic Properties

N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is structurally related to phenothiazine derivatives, which are known for their antipsychotic effects. Research indicates that compounds in this class can modulate neurotransmitter systems, particularly dopamine receptors.

Case Study:

A study exploring the efficacy of phenothiazine derivatives in treating schizophrenia demonstrated that modifications to the phenothiazine structure can enhance therapeutic effects while reducing side effects. The specific compound's unique isotopic labeling may allow for advanced imaging techniques to monitor drug distribution and metabolism in vivo.

Neuroprotective Effects

Recent investigations have suggested that phenothiazine derivatives exhibit neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects of Phenothiazines

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Inhibition of reactive oxygen species |

| Promethazine | 22 | Antioxidant activity |

| Chlorpromazine | 30 | Anti-inflammatory action |

Behavioral Studies

Behavioral pharmacology studies have utilized this compound to assess its effects on anxiety and depression models in rodents. The compound's ability to cross the blood-brain barrier enhances its relevance in these studies.

Case Study:

In a controlled trial using a forced swim test (FST), the compound demonstrated significant antidepressant-like effects compared to control groups. Behavioral changes were correlated with alterations in serotonin levels, suggesting a potential mechanism for its action.

Propiedades

IUPAC Name |

N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i6D,7D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-RPMJCVFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C)N(C)C)[2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746762 | |

| Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-74-0 | |

| Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.